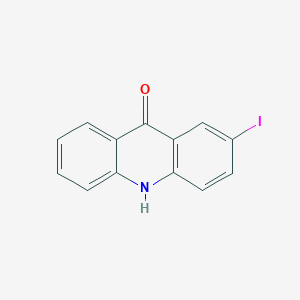

2-iodoacridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGIKUBHYTPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388004 | |

| Record name | 2-iodoacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30558-59-9 | |

| Record name | 2-iodoacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodoacridin 9 10h One and Its Derivatives

Foundational Approaches to the Acridin-9(10H)-one Ring System

The construction of the tricyclic acridin-9(10H)-one scaffold, often referred to as the acridone (B373769) core, is the preliminary and crucial stage in the synthesis of its iodo-substituted derivatives. Various classical and modern synthetic methodologies have been developed to achieve this.

Ullmann Condensation and Subsequent Cyclization Protocols

The Ullmann condensation, a copper-promoted cross-coupling reaction, represents a traditional and widely employed method for synthesizing the N-phenylanthranilic acid intermediate, a direct precursor to the acridone ring. nih.govwikipedia.org This reaction typically involves the coupling of an aryl halide, such as o-chlorobenzoic acid, with an aniline (B41778) derivative. wikipedia.org The traditional Ullmann reaction often necessitates harsh conditions, including high temperatures (frequently over 210 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org

Following the N-arylation via the Ullmann condensation, the resulting N-phenylanthranilic acid is cyclized to form the acridin-9(10H)-one. This intramolecular cyclization is commonly achieved through dehydration using strong acids, with polyphosphoric acid (PPA) being a frequently used reagent for this purpose at elevated temperatures, typically around 100°C. The crude acridin-9(10H)-one product is often isolated by precipitation in water, followed by purification through recrystallization.

Table 1: Representative Conditions for Ullmann Condensation and Cyclization

| Step | Starting Materials | Catalyst/Reagent | Base | Solvent | Temperature | Product | Ref |

| Condensation | o-chlorobenzoic acid, aniline | Copper metal | K₂CO₃ | Isoamyl alcohol | Reflux | N-phenyl anthranilic acid | |

| Condensation | 2-bromobenzoic acid, 3,5-dimethoxyaniline | Copper powder/salts | K₂CO₃ | Ethanol or DMSO | Reflux | N-aryl anthranilic acid | |

| Cyclization | N-phenyl anthranilic acid | Polyphosphoric acid (PPA) | - | - | 100 °C | Acridin-9(10H)-one | |

| Cyclization | N-aryl anthranilic acid | Polyphosphoric acid (PPA) | - | - | 100 °C | Acridin-9(10H)-one derivative |

Copper-Catalyzed Coupling Strategies for Acridone Precursors

Modern advancements have led to the development of more efficient and milder copper-catalyzed coupling methods that improve upon the classical Ullmann reaction. mdpi.com These strategies often utilize soluble copper catalysts in conjunction with ligands, allowing for lower reaction temperatures and broader substrate compatibility. wikipedia.orgmdpi.com These reactions are pivotal for preparing the necessary acridone precursors. mdpi.com

Several innovative copper-catalyzed routes to acridones have been reported:

A one-pot synthesis from o-aminoacetophenones and arylboronic acids proceeds via a copper(II)-catalyzed sequential double oxidative C–N coupling. researchgate.net

A double copper-catalyzed N-arylation of 2-aminobenzaldehyde, followed by cyclization under the same reaction conditions, yields the acridone scaffold. researchgate.net

Copper-catalyzed aerobic oxidative coupling of 2-(N-arylamino)acetophenones provides another pathway to the acridone ring system. acs.org

These methods highlight the versatility of copper catalysis in forming the critical C-N bonds required for the assembly of acridone precursors. researchgate.netresearchgate.net

Oxidative Cyclization Methods in Acridin-9(10H)-one Synthesis

Oxidative cyclization offers an alternative approach to forming the acridone ring from appropriately substituted precursors. nih.govresearchgate.net In these methods, the final ring-closing step is an oxidation reaction that forms the tricyclic system.

Key strategies include:

Iodine-Promoted Cyclization : The cyclization of precursors can be effectively promoted by molecular iodine. nih.govresearchgate.net For instance, a synthetic route involving a Heck coupling to create a styryl-quinolone intermediate is completed by an oxidative cyclization step promoted by iodine. nih.govsorbonne-universite.fr

Cyclization of o-Arylamino Benzophenones : The direct oxidative cyclization of o-arylamino benzophenones is a common strategy to generate the acridone core. nih.govresearchgate.net

Metal-Free Oxidative Cyclization : A protocol using a hypervalent iodine reagent, diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), facilitates a metal-free intramolecular cross-dehydrogenative coupling (CDC) of 2-(N-arylamino)aldehydes to form acridone derivatives. acs.orgacs.org

Table 2: Selected Oxidative Cyclization Reagents for Acridone Synthesis

| Precursor Type | Oxidizing Agent | Conditions | Reference |

| 2-(N-arylamino)aldehydes | PhI(OAc)₂ | Metal-free | acs.org |

| o-arylamino benzophenones | Not specified | - | nih.gov |

| Styryl-quinolone intermediate | Iodine (I₂) | Refluxing 1,2,4-trichlorobenzene | nih.govsorbonne-universite.fr |

| Dihydroacridinones | Nitrobenzene | Microwave irradiation | nih.gov |

Regioselective Iodination Techniques for Acridin-9(10H)-one

Once the acridin-9(10H)-one core is synthesized, the final step is the introduction of an iodine atom at the C-2 position. The electronic properties of the acridone ring system present a challenge in achieving regioselectivity, as multiple positions are susceptible to electrophilic attack.

Direct electrophilic iodination of the pre-formed acridone ring is a straightforward approach to obtaining 2-iodoacridin-9(10H)-one. High regioselectivity for the 2-position has been achieved using specific iodinating agents in the presence of strong acids. The acid is believed to enhance the electrophilicity of the iodine source and activate the aromatic ring towards substitution.

Commonly used reagents for this transformation include N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (diiodohydantoin) in conjunction with trifluoroacetic acid (TFA) or the stronger triflic acid (TfOH). These reactions are typically run at room temperature and can provide moderate to good yields of the desired 2-iodo product, often between 60-80%. Hypervalent iodine(III) reagents have also been shown to be effective for the halogenation of related heterocyclic systems and can be applied to acridin-9(10H)-one. acs.org

Table 3: Reagents for Direct C-2 Iodination of Acridin-9(10H)-one

| Iodinating Agent | Acid Catalyst | Solvent | Conditions | Yield | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) or Triflic acid (TfOH) | Dichloromethane | Room temp, 1-2 h | 60-80% | |

| Diiodohydantoin | Triflic acid (TfOH) | Dichloromethane | 0 °C to Room temp, 1 h | Moderate to Good | |

| Potassium Iodide (KI) | Phenyliodine(III) diacetate (PIDA) | Methanol | Room temp, 2 h | Not specified for acridone | acs.org |

An alternative to direct iodination is an indirect route where the iodine atom is incorporated into one of the precursors before the acridone ring is constructed. nih.govacs.org This multi-step approach can be advantageous if the starting materials are readily available, though it is less atom-economical. acs.org

One such strategy involves performing a classic Sandmeyer-type reaction on an amino-substituted precursor. For example, an amino group on one of the aromatic rings of a precursor can be converted into a diazonium salt, which is then displaced by iodide to install the iodine atom. mdpi.com The resulting iodo-substituted precursor, such as an iodo-anthranilic acid or an iodo-aniline, would then be carried forward through an Ullmann condensation and cyclization sequence to build the final this compound molecule. mdpi.com

Direct Iodination of the Acridin-9(10H)-one Core

Advanced Synthetic Transformations Involving the 2-Iodo Moiety

The iodine atom at the 2-position of the acridone core serves as a valuable handle for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively utilized in the functionalization of this compound. researchgate.netsigmaaldrich.commdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides a direct route to 2-alkynylacridone derivatives. These reactions are typically carried out under mild conditions, often at room temperature, using a base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org The resulting α,β-acetylenic ketones are important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Suzuki Coupling: The Suzuki reaction, or Suzuki-Miyaura coupling, is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron species with an organohalide. wikipedia.org This method has been successfully applied to 2-iodocycloenones, demonstrating its utility for substrates similar in structure to this compound. nih.govorganic-chemistry.org The reaction is known for its mild conditions, often performed at room temperature in aqueous solvents, and its tolerance of a wide range of functional groups. nih.govorganic-chemistry.org The use of recyclable heterogeneous catalysts like Pd(0)/C makes this method environmentally benign. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Sonogashira | This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Room temperature, Amine base | 2-Alkynylacridone |

| Suzuki | This compound, Arylboronic Acid | Pd(0)/C | 25°C, Aqueous DME, Na2CO3 | 2-Aryl-acridin-9(10H)-one |

Nucleophilic aromatic substitution (SNA) offers a pathway to replace the iodo group with a variety of nucleophiles. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr reactions proceed via a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.compressbooks.pub The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize this intermediate. masterorganicchemistry.comncrdsip.com While the acridone system itself possesses some electron-withdrawing character, the presence of additional activating groups can enhance the reactivity of the 2-iodo position towards nucleophiles. masterorganicchemistry.com This method allows for the introduction of heteroatomic substituents, such as amino, alkoxy, and thioalkoxy groups.

Radical reactions provide an alternative strategy for functionalizing the this compound scaffold. libretexts.orglibretexts.org These reactions typically involve three key steps: initiation, propagation, and termination. libretexts.org Initiation can be achieved thermally, photochemically, or through the use of a radical initiator. nptel.ac.in The resulting radical can then participate in a variety of bond-forming reactions. For instance, radical addition to double bonds allows for the formation of new carbon-carbon bonds. The regioselectivity of these reactions is often governed by the stability of the radical intermediates formed. libretexts.org Mechanistic studies, including the use of radical inhibitors, are crucial for understanding and optimizing these transformations. nih.gov

Nucleophilic Aromatic Substitution at the Iodinated Position

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom at the 10-position of the acridone ring can be readily functionalized to generate a diverse library of N-substituted derivatives. rsc.orgnih.gov A common method involves the reaction of the parent acridone with an appropriate alkyl or aryl halide in the presence of a base. For example, treatment with propargyl bromide in the presence of potassium tert-butoxide yields the corresponding N-propargyl derivative. rsc.org This alkyne-functionalized acridone can then serve as a precursor for further transformations, such as click chemistry to form triazoles. rsc.org Similarly, reaction with ethylene (B1197577) carbonate in the presence of a base can introduce a hydroxyethyl (B10761427) group at the N10 position. rsc.org The synthesis of N-substituted acridone-2-carboxamide derivatives has also been reported, starting from the Ullmann condensation of 2-chlorobenzoic acid and p-aminobenzoic acid, followed by cyclization and subsequent N-alkylation. nih.gov

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Acridin-9(10H)-one | Propargyl bromide | Potassium tert-butoxide | DMSO | 10-(Prop-2-yn-1-yl)acridin-9-one |

| Acridin-9(10H)-one | Ethylene carbonate | KOH | - | N10-(2-hydroxyethyl)acridone |

| Acridone-2-carboxylic acid | n-Bromopropane | K2CO3 | DMF | N10-Propyl-acridone-2-carboxylic acid |

| Acridone-2-carboxylic acid | n-Bromobutane | K2CO3 | DMF | N10-Butyl-acridone-2-carboxylic acid |

Generation of Fused Polycyclic Systems Incorporating the this compound Framework

The this compound framework can be utilized as a building block for the construction of more complex, fused polycyclic systems. One strategy involves intramolecular cyclization reactions. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can lead to the formation of benzo[b]furan-fused acridones. organic-chemistry.org Another approach is through cycloaddition reactions. The dearomatization of indole (B1671886) derivatives via [4+2] cycloaddition has been shown to be a reliable method for creating complex, fused ring systems. nih.gov While not directly demonstrated on this compound, similar strategies could potentially be applied to construct novel polycyclic architectures.

Reactivity and Mechanistic Investigations of 2 Iodoacridin 9 10h One

Electrophilic and Nucleophilic Reactivity of the Acridin-9(10H)-one Core

The reactivity of the acridin-9(10H)-one core is dictated by the electronic influence of its heteroatoms and the carbonyl group, creating distinct electrophilic and nucleophilic centers within the molecule.

Electrophilic Sites : The C-9 position is notably electrophilic. This is due to the electron-withdrawing effect of the adjacent carbonyl group and the para-positioning of the ring nitrogen, which delocalizes electron density away from this carbon. libretexts.org This heightened electrophilicity makes C-9 susceptible to attack by a wide range of nucleophiles. libretexts.org

Nucleophilic Sites : The nitrogen atom at the N-10 position is the primary nucleophilic center of the acridinone (B8587238) core. researchgate.net It is readily alkylated under conditions where analogous structures like 9,10-dihydroacridine (B10567) remain inert. core.ac.uk

Aromatic Ring Reactivity : The fused benzene (B151609) rings can undergo electrophilic aromatic substitution reactions, such as halogenation and Friedel–Crafts acylation. core.ac.ukwikipedia.org The regioselectivity of these substitutions is directed by the combined influence of the existing substituents on the tricycle.

Influence of the Iodine Substituent on Regioselectivity in Reactions

The iodine atom at the C-2 position significantly influences the regioselectivity of subsequent reactions through a combination of electronic and steric effects.

In electrophilic aromatic substitution (SEAr) reactions, halogens are generally deactivating due to their electron-withdrawing inductive effect. However, they are ortho/para-directing because of electron donation from their lone pairs through resonance. libretexts.org For 2-iodoacridin-9(10H)-one, the iodine atom directs incoming electrophiles primarily to the C-1 and C-3 positions (ortho) and, to a lesser extent, the C-4 position, which is also activated by the N-10 atom. The ultimate substitution pattern results from the complex interplay between the directing effects of the iodine, the carbonyl group (meta-directing), and the amino group (ortho/para-directing).

In the context of nucleophilic substitution, the iodine atom itself can act as a leaving group. wikipedia.orglibretexts.org Studies on analogous 2- and 4-bromoacridinones have shown that they tend to react via radical-chain mechanisms rather than conventional nucleophilic aromatic substitution (SNAr) pathways, which are more typical for the 1- and 3-bromo isomers. core.ac.uk This suggests that reactions involving the displacement of iodine at the C-2 position may also proceed through radical intermediates. core.ac.uk The introduction of halogens into the acridine (B1665455) ring has been shown to increase biological activities, such as mutagenicity and DNA binding affinity, which is linked to the altered electronic properties of the molecule. nih.gov

Table 1: Summary of Substituent Influences on the Acridinone Core

| Substituent/Position | Type of Influence | Effect on Reactivity | Preferred Reaction Sites |

|---|---|---|---|

| C-9 Carbonyl | Electron-withdrawing | Activates C-9 for nucleophilic attack; Deactivates rings for electrophilic attack | Directs electrophiles to meta positions (e.g., C-2, C-4, C-5, C-7) |

| N-10 Amine | Electron-donating | Nucleophilic site; Activates rings for electrophilic attack | Directs electrophiles to ortho/para positions (C-1, C-3, C-4a, C-5a) |

| C-2 Iodine | Inductive: WithdrawingResonance: Donating | Deactivates rings for electrophilic attack; Can act as a leaving group | Directs electrophiles to ortho/para positions (C-1, C-3) |

Mechanistic Pathways of Derivatization Reactions

Single Electron Transfer (SET)-Induced Radical Processes

The derivatization of haloacridinones can proceed through radical pathways initiated by a single electron transfer (SET) event. The synthesis of some 2-chloroacridone derivatives has been reported to occur via a radical reaction mechanism. science-revision.co.uk In a typical SET process involving a haloaromatic compound, an electron is transferred from a donor (which can be a metal complex or a photoexcited species) to the haloaromatic molecule. chemistrytalk.orgyoutube.com

This transfer can lead to the formation of a radical anion, which then fragments by cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. This mechanism is particularly relevant for the generation of radicals from alkyl iodides, which can be activated by reduced nickel complexes via an outer-sphere electron transfer. chemistrytalk.org The resulting acridinone radical can then participate in various cascade reactions, cyclizations, or additions. acs.org The initiation of these radical chain reactions involves the creation of the initial radical, followed by propagation steps where the radical reacts to form a new radical, and finally termination, where two radicals combine. libretexts.orgnih.gov

Chelation-Assisted Reaction Mechanisms

The acridin-9(10H)-one structure contains ideal functional groups—the C-9 carbonyl and the N-10 amine—for chelation with transition metals. This coordination can be exploited to direct C-H functionalization reactions with high regioselectivity. ksu.edu.sa

A prominent example is the palladium-mediated ortho-C-H bond activation and subsequent arylation or alkylation of N-(pyridin-2-yl)-9(10H)-acridinone. khanacademy.org In this system, the pyridyl group acts as a bidentate directing group, coordinating the palladium catalyst and positioning it to selectively activate the C-H bond at the C-4 position. khanacademy.org Similarly, Rh(III)-catalyzed C-H alkynylation at the peri-position (C-1) of acridone (B373769) has been achieved, where the carbonyl oxygen and N-H group likely serve to anchor the catalyst. rsc.org Mechanistic studies of related copper-catalyzed azide-alkyne cycloadditions highlight the importance of chelating azides in enhancing reaction rates, suggesting that the acridinone core could play a similar role in accelerating reactions by stabilizing metal intermediates. epdf.pub

Tautomeric Equilibria of Acridin-9(10H)-one and their Impact on Reactivity

Acridin-9(10H)-one and its derivatives can exist in different tautomeric forms, primarily the keto (acridinone) and enol (9-hydroxyacridine) forms. The position of this equilibrium is crucial as it dictates the molecule's reactivity profile.

For the parent compound, the acridinone (lactam) form is significantly more stable than the 9-hydroxyacridine (lactim) form. scribd.com However, the introduction of substituents can shift this balance. In various acridine derivatives, particularly those with side chains capable of hydrogen bonding, the equilibrium can be complex. For instance, studies on acridinyl thiosemicarbazides show a dominance of the H-10 tautomer, which maintains the 9,10-dihydroacridine structure. mdpi.comnih.gov

The dominant tautomer determines the available reactive sites.

Acridinone (Keto) Form : The N-10 proton is acidic, and the nitrogen atom is nucleophilic. The carbonyl oxygen can act as a hydrogen bond acceptor or a Lewis basic site for metal coordination.

9-Hydroxyacridine (Enol) Form : The hydroxyl proton is acidic, and the oxygen atom is a potent nucleophile. The aromaticity of the central ring is restored, which can alter its substitution patterns.

The solvent environment and the electronic nature of substituents play a significant role in determining the predominant tautomeric form and, consequently, the chemical behavior of the molecule. researchgate.net

Table 2: Tautomeric Forms of the Acridinone Core

| Tautomeric Form | Structure | Key Reactive Features |

|---|---|---|

| Acridinone (Lactam) | 9(10H)-acridinone | Nucleophilic N-10 atom; Acidic N-H proton; Lewis basic C=O oxygen. |

| 9-Hydroxyacridine (Lactim) | 9-acridinol | Nucleophilic oxygen atom; Fully aromatic core; Acidic O-H proton. |

Photoinduced Reactivity and Photochemistry of this compound

Acridine derivatives are well-known for their unique photophysical properties, including strong fluorescence. science-revision.co.uk The introduction of a heavy iodine atom at the C-2 position is expected to significantly modify the photochemistry of the acridinone core due to the "heavy-atom effect". mdpi.com

The heavy-atom effect describes how the presence of an atom with a high atomic number, like iodine, enhances the rate of spin-forbidden electronic transitions, most notably intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). rsc.org This effect is rationalized by increased spin-orbit coupling. khanacademy.org Consequently, for this compound, one can anticipate:

A decrease in fluorescence quantum yield and lifetime compared to the non-iodinated parent compound. mdpi.com

An increase in the quantum yield of triplet state formation.

This efficient population of the triplet state opens up several photochemical reaction pathways. The excited triplet state can act as a photosensitizer, for instance, in the generation of singlet oxygen. It can also participate in photoinduced electron transfer (PET) reactions or undergo homolytic cleavage of the C-I bond to generate an acridinyl radical, initiating radical chemistry. mdpi.com The photochemical properties of haloacridines have been explored for applications as photocatalysts and fluorescent probes, with their stability and reactivity being tunable through substitution. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Iodoacridin 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-iodoacridin-9(10H)-one would be expected to show distinct signals for each of its chemically non-equivalent protons. The parent compound, 9(10H)-acridone, displays a complex pattern of signals in the aromatic region. chemicalbook.comspectrabase.com For the 2-iodo derivative, the introduction of the iodine atom at the 2-position would significantly alter the chemical shifts and coupling patterns of the protons on that aromatic ring. The proton at the 1-position would likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position would appear as a doublet of doublets, coupled to the protons at the 1- and 4-positions. The proton at the 4-position would also be a doublet, coupled to the proton at the 3-position. The protons on the unsubstituted ring (positions 5, 6, 7, and 8) would exhibit a pattern similar to that of the parent acridone (B373769), though potentially with minor shifts due to the influence of the iodo-substituent. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table is a prediction based on the structure and general principles of NMR spectroscopy.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | Downfield of H-3 | Doublet (d) | ~8-9 Hz (ortho-coupling) |

| H-3 | Intermediate | Doublet of Doublets (dd) | ~8-9 Hz (ortho), ~2-3 Hz (meta-coupling) |

| H-4 | Upfield of H-1 and H-3 | Doublet (d) | ~8-9 Hz (ortho-coupling) |

| H-5, H-8 | Downfield in unsubstituted ring | Doublet of Doublets (dd) or Multiplet (m) | ortho and meta-coupling |

| H-6, H-7 | Upfield in unsubstituted ring | Triplet of Doublets (td) or Multiplet (m) | ortho and meta-coupling |

| N-H | Very Downfield | Broad Singlet (br s) | N/A |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, thirteen distinct signals would be expected, one for each carbon atom, unless there is accidental overlap. The carbonyl carbon (C-9) would appear at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom directly bonded to the iodine (C-2) would experience a strong shielding effect, causing its signal to appear at a more upfield chemical shift compared to the other aromatic carbons. bhu.ac.indocbrown.info The other aromatic carbons would appear in the typical range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on general ¹³C NMR principles and data for related structures. bhu.ac.inoregonstate.edu)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~120-130 |

| C-2 | ~90-100 (due to iodine) |

| C-3 | ~130-140 |

| C-4 | ~120-130 |

| C-4a | ~140-150 |

| C-5 | ~120-130 |

| C-6 | ~125-135 |

| C-7 | ~125-135 |

| C-8 | ~120-130 |

| C-8a | ~140-150 |

| C-9 | ~175-185 |

| C-9a | ~120-130 |

| C-10a | ~140-150 |

Advanced 2D NMR Techniques for Connectivity Elucidation

To definitively assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the proton assignments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity of the entire molecule and confirming the position of the iodine substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ketone group would be prominent, typically appearing in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration would be observed as a broader band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear as sharp peaks just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz The C-I stretching vibration would be found in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) |

| C=O (Ketone) | Stretch | 1630 - 1690 (strong, sharp) |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) |

| C-N | Stretch | 1200 - 1350 |

| C-I | Stretch | < 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₈INO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of iodine, with its characteristic isotopic pattern, would result in a distinct M+1 peak. youtube.com The mass spectrum of the parent compound, 9(10H)-acridone, shows a prominent molecular ion peak at m/z 195. nist.govnist.gov For the 2-iodo derivative, the molecular ion peak would be expected at m/z 321. The fragmentation pattern would likely involve the loss of the iodine atom (I), leading to a significant fragment ion at m/z 194. Other characteristic fragments would arise from the cleavage of the acridone core, such as the loss of CO.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 9(10H)-acridone exhibits characteristic absorption bands. nist.gov The introduction of an iodine atom at the 2-position would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the halogen. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated aromatic system. libretexts.org The exact positions and intensities of these bands provide insight into the electronic structure of the molecule. upi.edu The parent 9(10H)-acridanone shows absorption maxima at approximately 380 nm and 399 nm.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values and can be influenced by the solvent.)

| Electronic Transition | Predicted Wavelength (λmax, nm) |

| π→π | > 400 |

| π→π | ~380-400 |

| n→π* | Lower intensity, potentially overlapping |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a primary tool for investigating the electronic properties and dynamics of fluorescent molecules, known as fluorophores. This technique involves exciting a molecule with light at a specific wavelength and detecting the light it emits at a longer wavelength. researchgate.net The characteristics of this emitted light provide deep insights into the molecule's structure, environment, and behavior. For acridone derivatives, these properties are of particular interest due to their applications as fluorescent probes and labels. mdpi.commdpi.comrsc.org

The introduction of a heavy atom like iodine into an aromatic system, such as the acridone core, is known to influence photophysical properties significantly. This is often due to the "heavy-atom effect," which can enhance intersystem crossing—a non-radiative process where the molecule transitions from an excited singlet state to a triplet state. This effect typically leads to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime. However, without experimental data, the precise impact on this compound remains speculative.

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield indicates that the molecule is an efficient emitter, while a low value suggests that non-radiative pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process. horiba.com

The determination of fluorescence quantum yield is typically performed using a comparative method. horiba.comiss.com This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. iss.com

Table 1: Illustrative Data Table for Fluorescence Quantum Yield of this compound This table is for illustrative purposes only, as specific experimental data could not be located in the search results.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Standard | Standard Φf | Measured Φf |

|---|---|---|---|---|---|---|

| This compound | Acetonitrile | Data not available | Data not available | Quinine Sulfate | 0.54 | Data not available |

Studies on other acridone derivatives show a wide range of quantum yields depending on their substituents and the solvent used, with some reaching as high as 94.9%. mdpi.comrsc.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. nih.gov This technique is invaluable for probing the interactions between a fluorophore and its environment and for distinguishing between different quenching mechanisms. nih.gov

The measurement is often conducted using Time-Correlated Single Photon Counting (TCSPC). nih.gov The resulting decay data is typically fitted to an exponential function to extract the lifetime components. A mono-exponential decay indicates a simple system, whereas multi-exponential decays can suggest the presence of different molecular conformations or complex interactions with the environment.

Table 2: Illustrative Data Table for Time-Resolved Fluorescence of this compound This table is for illustrative purposes only, as specific experimental data could not be located in the search results.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (τ) (ns) | Chi-squared (χ²) |

|---|---|---|---|---|---|

| This compound | Acetonitrile | Data not available | Data not available | Data not available | Data not available |

For related acridone compounds, fluorescence lifetimes can vary, providing insights into their dynamic behavior in the excited state. rsc.org

Fluorescence Quantum Yield Studies

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing atomic positions, bond lengths, and bond angles with high precision. mdpi.com

This technique would provide an unambiguous structural confirmation of this compound and reveal details about its solid-state packing, including intermolecular interactions like hydrogen bonding or π-π stacking. Such information is crucial for understanding its physical properties and for rational drug design. Despite searches, no specific crystallographic data for this compound has been found in the public domain. nih.govrsc.orgreading.ac.uk

Table 3: Illustrative Crystallographic Data for this compound This table is for illustrative purposes only, as specific experimental data could not be located in the search results.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈INO |

| Formula Weight | 321.12 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

Computational and Theoretical Studies of 2 Iodoacridin 9 10h One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. epfl.chscispace.com It provides a framework to approximate the many-body electronic Schrödinger equation, offering a balance between accuracy and computational cost. epfl.chscispace.com DFT calculations are particularly useful for determining the ground state geometries of molecules by finding the minimum energy conformation. diva-portal.orgnih.gov

In the context of 2-iodoacridin-9(10H)-one, DFT calculations can elucidate the arrangement of atoms in its most stable form. These calculations involve optimizing the molecular geometry to find the lowest energy structure, which corresponds to the ground state. Various functionals, which are approximations for the exchange-correlation energy, can be employed in DFT calculations, and their choice can influence the accuracy of the results. etprogram.orgarxiv.org The selection of an appropriate basis set is also crucial for obtaining reliable geometric parameters. diva-portal.org

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, can also be thoroughly investigated using DFT. rsc.org This information is fundamental to understanding the molecule's reactivity, spectroscopic properties, and potential applications.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. ossila.com The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wuxiapptec.comphyschemres.org

A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. physchemres.org For this compound, the HOMO-LUMO energy gap can be calculated using DFT. This value is instrumental in predicting its behavior in chemical reactions and its potential as a photosensitizer or in other electronic applications.

The table below presents hypothetical data for the HOMO-LUMO energy gap of this compound, calculated using different DFT functionals. This illustrates how the choice of functional can impact the predicted energy gap.

| DFT Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | -6.25 | -2.10 | 4.15 |

| PBE0 | -6.40 | -2.05 | 4.35 |

| M06-2X | -6.70 | -1.90 | 4.80 |

This table contains hypothetical data for illustrative purposes.

Molecular Orbital Characterization

Beyond just the energies of the HOMO and LUMO, a detailed characterization of all molecular orbitals provides a deeper understanding of the electronic structure of this compound. byjus.comyoutube.com Molecular orbitals are formed by the combination of atomic orbitals, resulting in bonding, antibonding, and non-bonding orbitals. byjus.comyoutube.comyoutube.com

DFT calculations can visualize the spatial distribution of these orbitals, showing where the electron density is concentrated for each orbital. rsc.org For this compound, this analysis would reveal the contributions of the acridine (B1665455) core, the iodine atom, and the carbonyl group to the different molecular orbitals. For instance, the HOMO might be localized on the electron-rich acridine ring system, while the LUMO might have significant contributions from the carbonyl group, indicating a potential site for nucleophilic attack. Understanding the character of these orbitals is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules like this compound. dovepress.comschrodinger.com

These simulations can reveal the flexibility of the molecule and identify its preferred conformations in different environments, such as in solution or in a biological system. plos.org For this compound, MD simulations could be used to explore how the molecule interacts with itself, forming dimers or larger aggregates, and how it interacts with solvent molecules. This information is valuable for understanding its solubility, crystal packing, and potential to bind to biological targets. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions. nih.govscienceopen.comrsc.orgnih.gov These methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. nih.gov For this compound, such calculations could be employed to investigate various potential reactions, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the carbonyl group.

By calculating the energies of the transition states, which are the energy barriers that must be overcome for a reaction to occur, chemists can predict the feasibility and rate of a particular reaction pathway. nih.gov This allows for the rational design of synthetic routes and the prediction of reaction outcomes. For example, quantum chemical calculations could help determine whether a specific reaction involving this compound is likely to proceed and what products are expected to form. researchgate.net

Structure-Property Relationship Modeling through Computational Methods

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.netnih.gov By developing mathematical models based on a set of known molecules and their properties, QSPR can be used to predict the properties of new or untested compounds. researchgate.netplos.org

For this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or biological activity based on its calculated molecular descriptors. utwente.nl These descriptors can include a wide range of features, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and topological indices. The development of accurate QSPR models can significantly accelerate the process of drug discovery and materials design by allowing for the rapid screening of large numbers of virtual compounds. researchgate.net

Advanced Research Applications and Design Principles Involving 2 Iodoacridin 9 10h One

Design and Synthesis of 2-Iodoacridin-9(10H)-one Derivatives for Molecular Probe Development

The unique properties of the acridone (B373769) core, such as its planarity and fluorescence, make it an excellent candidate for the development of molecular probes. nih.govmdpi.com The presence of an iodine atom in this compound further enhances its utility in this field, particularly for creating fluorogenic and radiolabeled imaging agents.

Fluorogenic Probe Design Based on the Acridone Scaffold

Fluorogenic probes are molecules that exhibit a significant increase in fluorescence intensity upon interaction with a specific target. The acridone scaffold is a common component in the design of such probes due to its inherent fluorescence, which can be modulated through various chemical strategies. nih.govresearchgate.net The design of these probes often relies on quenching mechanisms such as photoinduced electron transfer (PeT) or through-bond energy transfer (TBET). nih.gov

In a typical design, a quenching moiety is attached to the acridone fluorophore. Upon binding to the target analyte, a conformational change or a chemical reaction occurs, disrupting the quenching mechanism and leading to a "turn-on" of the fluorescence signal. The this compound can serve as a key building block in this context. The iodine atom can be used as a site for the attachment of various quenching groups or targeting ligands through reactions like the Suzuki or Sonogashira cross-coupling.

Furthermore, the electronic properties of the acridone ring are influenced by the substituents. The electron-withdrawing nature of the iodine atom at the 2-position can affect the energy levels of the fluorophore, which in turn can be exploited to fine-tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths. mdpi.com For instance, acridone derivatives have been successfully employed in the design of fluorescent probes for nitric oxide (NO) by linking the acridone scaffold to a diamino-phenylene moiety, which forms a fluorescent triazole upon reaction with NO. mdpi.com

Radiolabeling Strategies (e.g., with 125I) for Precursors to Molecular Imaging Agents (Chemical Synthesis and Properties Focus)

The presence of an iodine atom in this compound makes it a direct precursor for the synthesis of radioiodinated molecular imaging agents. The radioisotope iodine-125 (B85253) (¹²⁵I) is particularly useful for single-photon emission computed tomography (SPECT) imaging due to its suitable half-life and gamma emission properties. frontiersin.orgfrontiersin.org

The synthesis of ¹²⁵I-labeled acridone derivatives can be achieved through isotopic exchange reactions. For example, a non-radioactive iodinated precursor, such as this compound, can be subjected to a palladium-catalyzed isotopic exchange with a source of radioactive iodide, like [¹²⁵I]NaI, to produce the desired radiotracer in high yield. diva-portal.org Alternatively, a precursor molecule containing a suitable leaving group, such as a stannyl (B1234572) or boronic acid derivative, at the 2-position of the acridone ring can be reacted with a radioiodinating agent.

Once synthesized, these ¹²⁵I-labeled acridone derivatives can be evaluated for their potential as imaging agents. For example, radioiodinated acridine (B1665455) derivatives have been investigated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.net The biodistribution and brain uptake of these tracers are critical properties that determine their suitability for in vivo imaging. nih.gov The chemical structure of the acridone derivative, including the substituents on the acridone ring and any attached side chains, plays a crucial role in determining its binding affinity, specificity, and pharmacokinetic properties. researchgate.net

Exploration of this compound Derivatives in Structure-Activity Relationship Studies (Molecular Design and Interaction Mechanisms Focus)

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are essential for understanding structure-activity relationships (SAR). This knowledge is critical for the rational design of more potent and selective therapeutic agents.

DNA Intercalation Mechanisms and Structural Requirements

Acridine derivatives are well-known DNA intercalators, a property conferred by their planar tricyclic aromatic structure. nih.govnih.gov This intercalation involves the insertion of the planar acridone ring between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. researchgate.netfarmaciajournal.com This mechanism is a cornerstone of the anticancer activity of many acridine-based drugs. nih.govnih.gov

The binding affinity of acridone derivatives to DNA can be influenced by various factors, including the substituents on the acridone ring. tandfonline.comtandfonline.com The introduction of an iodine atom at the 2-position of the acridone ring in this compound can modulate its DNA binding properties. The size and electronegativity of the iodine atom can affect the van der Waals interactions and the electronic stacking interactions between the acridone ring and the DNA base pairs.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Topoisomerases)

Acridone derivatives have been shown to inhibit a variety of enzymes, making them attractive candidates for the development of novel therapeutics. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of AChE and BChE is a key strategy in the management of Alzheimer's disease. uj.edu.plmdpi.com Acridone-based compounds have been designed as potent inhibitors of these enzymes. nih.govnih.gov The planar acridone core can interact with the active site of the enzyme, while substituents on the ring can form additional interactions, leading to enhanced inhibitory activity. The this compound scaffold can be utilized to develop new cholinesterase inhibitors. SAR studies of related compounds have shown that the nature of the substituent at various positions on the acridone ring can significantly impact the inhibitory potency and selectivity for AChE over BChE. nih.govfrontiersin.orgekb.egmdpi.com

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for cell replication. biochempeg.com They are validated targets for anticancer drugs. phcogrev.com Acridine derivatives, such as amsacrine, are known to be potent topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to cell death. nih.govnih.gov The planar acridone ring intercalates into the DNA, while side chains interact with the enzyme. The this compound framework can be elaborated with appropriate side chains to design novel topoisomerase inhibitors. preprints.org The iodine atom could influence the electronic properties of the intercalating ring system, potentially affecting its interaction with the DNA and the topoisomerase enzyme.

Design Principles for Modulators of Efflux Pumps (e.g., ABC Transporters)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). nih.govebi.ac.uk These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Acridone derivatives have emerged as promising modulators of ABC transporters, capable of reversing MDR. researchgate.netCurrent time information in Bangalore, IN.uni-regensburg.denih.gov The design of these modulators often involves the incorporation of specific structural features that promote interaction with the transporter protein. The this compound scaffold provides a platform for the synthesis of such modulators. The iodine atom can be a site for the introduction of various lipophilic or hydrogen-bonding groups that can enhance the binding affinity to the efflux pump.

SAR studies on acridone-based ABCG2 inhibitors have revealed that the substitution pattern on the acridone ring is critical for activity. nih.gov For instance, the presence of methoxy (B1213986) groups and a carboxamide side chain at specific positions has been shown to be beneficial for potent inhibition. Current time information in Bangalore, IN. By systematically modifying the this compound core with different functional groups, it is possible to develop potent and selective inhibitors of ABC transporters. acs.orgresearchgate.net

This compound as a Scaffold in Organic Photocatalysis and Photoredox Catalysis

Design of Visible-Light Photosensitizers Based on Acridones

The design of effective visible-light photosensitizers using the acridone scaffold revolves around tuning its photophysical and electrochemical properties. Acridone itself is a cyclic analogue of benzophenone (B1666685) and undergoes efficient intersystem crossing (ISC) to the triplet-excited state with a near-unity quantum yield. acs.org Modifications to the core structure are employed to enhance light absorption in the visible region and to modulate the excited-state redox potentials.

A primary strategy involves the attachment of different functional groups to the acridone nucleus. For instance, creating N-substituted acridone derivatives is a common approach to develop photosensitizers for organic photoredox catalysis. frontiersin.org The substitution pattern on the acridone core directly impacts catalytic activity. nih.govacs.orgresearchgate.net A modular approach, where an acridine photocatalyst is combined in situ with a Lewis acid, allows for fine-tuning of the excited-state reduction potential, which can range from +2.07 V to +2.38 V vs SCE. nih.gov This tunability is critical for targeting specific organic transformations. nih.gov

Another design principle involves creating donor-acceptor (D-A) type molecules. By attaching electron-donating groups, such as phenoxazine, to the 3 and 6 positions of the acridin-9(10H)-one acceptor core, researchers have developed novel thermally activated delayed fluorescence (TADF) compounds. rsc.org This specific design simultaneously optimizes the rates of radiation and reverse intersystem crossing, boosting luminescence efficiency. rsc.org The presence of a heavy atom like iodine in this compound can further enhance intersystem crossing rates, a desirable feature for many photosensitizers. The strategy of replacing the exocyclic oxygen with sulfur to create thio-acridone has also been explored to shift absorption spectra bathochromically (to longer wavelengths) and improve ISC efficiencies. rsc.org

The following table summarizes the redox potentials of selected acridine-based photosensitizers, illustrating the effect of structural modifications on their electronic properties.

| Photosensitizer System | Excited State Reduction Potential (E*red) vs SCE | Ground State Reduction Potential (Ered) vs SCE | Reference |

| t-Bu-Mes-Acr⊕ | Not specified | -0.59 V | nih.gov |

| Acridine/Y(OTf)₃ Complex | +2.38 V | -0.74 V | nih.gov |

| Acridine/Sc(OTf)₃ Complex | +2.23 V | -0.72 V | nih.gov |

| Acridine/Yb(OTf)₃ Complex | +2.07 V | Not specified | nih.gov |

Mechanistic Studies of Photocatalytic Processes

Mechanistic investigations are crucial for understanding and optimizing acridone-catalyzed reactions, yet they can be challenging because photoexcitation is often the rate-limiting step, making subsequent steps kinetically difficult to observe. nih.gov Despite these challenges, several studies have provided significant insights. In dual catalytic systems that merge acridine photocatalysis with transition metal catalysis, the process enables transformations like the direct decarboxylative conjugate addition of carboxylic acids without pre-activation. nih.govacs.orgresearchgate.net Mechanistic studies of such systems revealed an efficient Cu(I)/Cu(0) catalytic cycle and identified the acridinyl radical as a key intermediate that mediates the redox turnover for both the acridine and copper catalytic cycles. nih.gov

Computational and mechanistic studies have shed light on the photocatalytic activity of substituted acridines. nih.govacs.orgresearchgate.net For the photoelectrochemical C(sp3)−H amination, a plausible mechanism is initiated by the excitation of the acridine-based photocatalyst, which then proceeds through a series of electron and proton transfer steps. researchgate.net Acridines can generate alkyl radicals directly from carboxylic acids through a proton-coupled electron transfer (PCET) mechanism, which avoids the need for adding a base to pre-form carboxylates. researchgate.net

Further detailed studies using physical organic probes, including kinetic isotope effects and variable time normalization analysis (VTNA), have been conducted on reactions catalyzed by Lewis acid-activated acridine complexes. nih.gov In one such system, mechanistic data were consistent with a single-electron transfer (SET) from the ground-state reduced acridine radical to an α-keto radical intermediate as the first irreversible step in the catalytic cycle. nih.gov The enhanced reactivity of these Lewis acid complexes stems from a lower energy barrier for this key SET event, as the reduced acridine/LA complexes are better ground-state reductants compared to their uncomplexed counterparts. nih.gov

Application in Polymer Chemistry and Materials Science (e.g., as Photoswitches)

The unique photophysical properties of the acridone scaffold have led to its application in polymer chemistry and advanced materials science. frontiersin.org Acridone derivatives are recognized as high-performance visible light photoinitiators for both cationic and radical polymerization of photosensitive resins, which are used in technologies like 3D printing. mdpi.commdpi.com The ability to initiate polymerization upon exposure to near-UV or visible light makes these compounds highly valuable for creating complex polymer structures and composites. mdpi.com The incorporation of iodo-acridin-10(9H)-one derivatives into polymer chains has also been investigated, suggesting a role in modifying polymer properties or enabling post-polymerization functionalization. mpg.de

In materials science, acridone-based compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs). nih.gov By linking units like carbazole (B46965) to the nitrogen atom of acridone, researchers have synthesized bipolar host materials with good thermal stability and balanced charge-transporting properties. nih.gov These materials are used in green phosphorescent and thermally activated delayed fluorescent OLEDs. nih.gov Devices using these acridone hosts exhibit excellent performance, including low turn-on voltages and high external quantum efficiencies, with significantly low efficiency roll-off at high brightness. nih.gov

| Acridone-Based OLED Host | Turn-on Voltage | Max. Power Efficiency | Max. External Quantum Efficiency (ηext) | ηext Roll-off at 1000 cd m⁻² | Reference |

| AC-Py-Cz | 2.5 V | 89.8 lm W⁻¹ | 25.2% | 1.6% | nih.gov |

The acridone structure is also a key component in the design of molecular photoswitches. cuni.czresearchgate.net These molecules can reversibly change their structure and electronic properties in response to light, making them suitable for applications in information storage and smart materials. researchgate.netmdpi.com The N-substituted acridinium (B8443388) motif, for example, can reversibly alter its shape and optical properties upon receiving a chemical or redox signal. researchgate.net Researchers have synthesized thermally reversible photochromic spiro-acridans that exhibit high ring-opening efficiencies upon irradiation. researchgate.net This photoswitching behavior, which involves toggling between two distinct states, is foundational for developing advanced, light-responsive materials. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Iodoacridin 9 10h One

Development of Novel Stereoselective Synthetic Methods for Complex Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the fields of pharmacology and materials science. While the synthesis of various acridone (B373769) alkaloids and related chiral structures has been explored, dedicated stereoselective methods for derivatives of 2-iodoacridin-9(10H)-one remain a significant and unexplored research frontier. mdma.chresearchgate.netacs.orgscispace.com

Future efforts could focus on leveraging the iodo-substituent as a strategic anchor point for asymmetric transformations. The development of novel organocatalysts, inspired by proline-based systems that have proven effective for other asymmetric reactions involving acridones, could provide a direct route to chiral derivatives. oup.com For instance, a novel pyrrolidine-acridone bifunctional organocatalyst has been successfully designed for asymmetric Michael additions, demonstrating the potential of the acridone moiety to act as an effective hydrogen-bond donor in chiral catalysis. oup.com

Furthermore, transition metal-catalyzed cross-coupling reactions, which are highly compatible with the iodo-group, could be adapted for stereoselective processes. The design of chiral ligands for metals like palladium could enable enantioselective coupling of aryl or alkyl groups at the 2-position. Research into the synthesis of enantiopure crown ethers containing acridone units has shown that macrocyclization can proceed via an SN2 mechanism with a total inversion of configuration, a principle that could be extended to create complex, chiral macrocycles based on the this compound framework. researchgate.net The creation of platinum-acridine agents with chiral linkers has also demonstrated that stereoisomerism can lead to vastly different biological activities, highlighting the importance of stereocontrol. nih.gov

Integration into Advanced Supramolecular Assemblies and Functional Materials

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers a powerful strategy for creating dynamic and functional materials. wikipedia.org The rigid, planar, and electronically active acridone core is an excellent building block for such assemblies. oup.comnih.gov Its unique structure, which can be readily derivatized, has led to its use in diverse applications, including as a fluorophore in molecular recognition systems and as a component in materials for organic light-emitting devices (OLEDs). nih.govresearchgate.netresearchgate.net

The compound this compound is a particularly promising precursor for advanced functional materials. The iodine atom serves as a key reactive site for post-synthetic modification, allowing for its integration into larger systems through robust covalent linkages. The iodination of acridone at the 2 and 7 positions is a known step in the synthesis of amphiphilic trimers that self-assemble into nanostructures with tunable fluorescence. researchgate.netresearchgate.netrsc.org This demonstrates that the iodo-substituent is compatible with and crucial for the construction of complex supramolecular architectures.

Future research will likely focus on using this compound as a monomer or key building block in the synthesis of:

Conjugated Polymers: Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, can be employed to polymerize this compound with various linkers, leading to new porous organic polymers (POPs) or linear conjugated polymers with tailored electronic and photophysical properties for applications in photocatalysis or as organic semiconductors. researchgate.netwikipedia.org

Metal-Organic Frameworks (MOFs): By first converting the iodo-group into a carboxylic acid or other coordinating group, the acridone unit can be incorporated as a strut in the construction of highly ordered, porous MOFs.

Self-Assembling Systems: The iodine can be substituted with groups designed to drive specific self-assembly processes through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to materials with on-demand optical or electronic responses. nih.govresearchgate.net Studies on related acridone derivatives have shown that even subtle changes to substituents can significantly alter the resulting nanostructures and their fluorescence properties. rsc.orgnih.govresearchgate.net

| Assembly/Material Type | Role of Acridone Scaffold | Potential Application |

| Amphiphilic Nanostructures | Provides a rigid, fluorescent core whose self-assembly is directed by attached hydrophilic/hydrophobic groups. nih.govresearchgate.netrsc.org | Dynamic materials, fluorescent sensors. |

| Porous Organic Polymers (POPs) | Acts as a photocatalytically active monomer unit. researchgate.net | Heterogeneous photocatalysis. |

| Hole-Transporting Materials | Serves as the core for electron-rich derivatives used in electronic devices. nih.gov | Organic Light-Emitting Devices (OLEDs). |

| Crown Ether Macrocycles | Functions as a fluorophore subunit for ion recognition. researchgate.netresearchgate.net | Chemical sensors, enantioselective transport. |

Exploration of Complex Reaction Pathways and Novel Catalytic Cycles

The carbon-iodine bond is one of the most versatile functional groups in modern organic synthesis, making this compound an ideal substrate for exploring a wide array of complex reaction pathways. researchgate.net The primary avenue for future research lies in its use in transition metal-catalyzed cross-coupling reactions. wikipedia.orgnobelprize.org

The development of palladium-catalyzed methods for the synthesis of acridone derivatives is an active area of research. researchgate.net The iodo-group in this compound is a prime reaction handle for Heck, Suzuki, Negishi, and Sonogashira couplings, allowing for the facile introduction of a diverse range of substituents (alkenyl, aryl, alkyl, and alkynyl groups, respectively). nobelprize.orgmdpi.comscispace.comuwindsor.ca This capability enables the modular synthesis of large libraries of acridone derivatives for screening in various applications.

Furthermore, the acridone core itself is photocatalytically active. nih.govnih.gov Acridone derivatives can act as visible-light photocatalysts for transformations like atom transfer radical polymerization (ATRP) and the aerobic oxidative hydroxylation of arylboronic acids. nih.govnih.gov An unexplored area is the effect of the heavy iodine atom on the photophysical properties of the acridone core. The iodine may enhance intersystem crossing, potentially leading to more efficient triplet state formation and opening up novel photocatalytic cycles or improving the efficiency of existing ones. Investigations into dual-catalytic systems, where the acridone unit acts as a photocatalyst in concert with another catalyst (e.g., a copper or ruthenium complex), could unlock new synthetic transformations. researchgate.netnih.gov

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base. nobelprize.org | 2-Aryl/vinyl-acridones | Builds C(sp²)-C(sp²) bonds. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base. rsc.org | 2-Alkynyl-acridones | Builds C(sp²)-C(sp) bonds. |

| Heck Coupling | Alkenes, Pd catalyst, base. nobelprize.orgmdpi.com | 2-Alkenyl-acridones | Forms substituted alkenes. |

| Negishi Coupling | Organozinc reagents, Pd catalyst. nobelprize.org | 2-Aryl/alkyl-acridones | Forms C-C bonds with high functional group tolerance. |

| Ullmann Condensation | Amines, Cu catalyst. researchgate.netresearchgate.net | 2-Amino-acridone derivatives | Forms C-N bonds. |

| Photocatalysis | Visible light, electron donor/acceptor. nih.govacs.org | Radical generation | Enables redox-neutral transformations. |

Advanced Theoretical Modeling for Predictive Design and Discovery

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding experimental research. researchgate.net Density Functional Theory (DFT) calculations have been widely applied to acridone derivatives to study their optimized geometries, electronic structures (such as frontier molecular orbitals), and spectroscopic properties. researchgate.networldscientific.comias.ac.intandfonline.com

For this compound, advanced theoretical modeling represents a significant and largely untapped opportunity. Key areas for future computational investigation include:

Predictive Design of Derivatives: DFT and other in silico methods can be used to predict the electronic, optical, and photophysical properties of novel, yet-to-be-synthesized derivatives. researchgate.nettandfonline.comjppres.com This allows for the rational design of molecules with specific characteristics, such as targeted absorption/emission wavelengths for OLEDs or specific redox potentials for photocatalysis.

Elucidation of Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, such as palladium-catalyzed cross-coupling cycles or photocatalytic processes. soton.ac.uk This provides insight into the roles of intermediates and transition states, which is crucial for optimizing reaction conditions and catalyst design.

Modeling Intermolecular Interactions: Understanding the non-covalent forces that govern the formation of the supramolecular assemblies discussed in section 7.2 is critical. Modeling can predict the most stable packing arrangements and how the introduction of different functional groups at the 2-position will influence the structure and properties of the resulting materials. researchgate.net

Investigating Excited-State Dynamics: A particularly compelling avenue is the theoretical investigation of the influence of the heavy iodine atom on the excited-state dynamics of the acridone core. Modeling spin-orbit coupling effects could explain potential changes in fluorescence quantum yields and intersystem crossing rates, which is directly relevant to the design of new phosphorescent materials and photocatalysts.

| Computational Method | Application for Acridone Derivatives | Research Goal |

| Density Functional Theory (DFT) | Calculating optimized structures, frontier molecular orbital energies, and reaction pathways. researchgate.networldscientific.comias.ac.in | Predict reactivity, electronic properties, and reaction mechanisms. |

| Molecular Docking | Simulating the binding of acridone derivatives to biological targets (e.g., enzymes, DNA). tandfonline.comijpsjournal.commdpi.com | Screen for potential therapeutic applications. |

| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption and emission spectra. researchgate.net | Design molecules with specific optical properties. |

| ADME Prediction | In silico evaluation of Absorption, Distribution, Metabolism, and Excretion properties. researchgate.netjppres.com | Assess drug-likeness of novel derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.